molecular formula C12H14N2Si B8651982 5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8651982
M. Wt: 214.34 g/mol
InChI Key: VMIWLCCYSSYPIE-UHFFFAOYSA-N
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Patent
US08198273B2

Procedure details

5-Iodo-1H-pyrrolo[2,3-b]pyridine (24, 0.303 g, 1.22 mmol), (trimethylsilyl)acetylene (25, 0.210 mL, 1.46 mmol), bis(triphenylphosphine)palladium(II) chloride (0.039 g, 0.055 mmol), and copper(I) iodide (0.0019 g, 0.010 mmol) were dissolved in triethylamine (19 mL, 0.14 mol) under an atmosphere of nitrogen. The resulting mixture was heated to 60° C. and stirred under an atmosphere of nitrogen for 16 hours. The triethylamine was removed under vacuum, 30 mL of water was added to the residue, and it was extracted with 2×20 mL with ether. The combined organic layers were washed with brine and dried over sodium sulfate. Solids were filtered out and the filtrate was concentrated under vacuum. The crude material was purified by silica gel flash chromatography, eluting with ethyl acetate and dichloromethane. The appropriate fractions were combined and the solvents removed under vacuum to provide the desired compound as a solid (26, 0.237 g). MS (ESI) [M+H+]+=215.3.
Quantity
0.303 g
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
0.039 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
0.0019 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[CH3:11][Si:12]([C:15]#[CH:16])([CH3:14])[CH3:13].C(N(CC)CC)C>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[CH3:11][Si:12]([C:15]#[C:16][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1)([CH3:14])[CH3:13] |^1:26,45|

Inputs

Step One
Name
Quantity
0.303 g
Type
reactant
Smiles
IC=1C=C2C(=NC1)NC=C2
Name
Quantity
0.21 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.039 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
copper(I) iodide
Quantity
0.0019 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred under an atmosphere of nitrogen for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The triethylamine was removed under vacuum, 30 mL of water
ADDITION
Type
ADDITION
Details
was added to the residue, and it
EXTRACTION
Type
EXTRACTION
Details
was extracted with 2×20 mL with ether
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate and dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvents removed under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.237 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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